molecular formula C19H20N2OS B2894207 (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,5-dimethylphenyl)methanone CAS No. 851863-73-5

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,5-dimethylphenyl)methanone

Cat. No. B2894207
CAS RN: 851863-73-5
M. Wt: 324.44
InChI Key: LIJDYVBBNNMBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,5-dimethylphenyl)methanone, also known as BSI-DHIM, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BSI-DHIM is a small molecule that belongs to the class of imidazoles, which are heterocyclic compounds that contain both nitrogen and carbon atoms in their ring structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a starting material for the synthesis of various heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides . The ability to form different heterocycles makes it valuable for creating compounds with potential biological activity.

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. The synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds, which show promising in vitro antimicrobial activity, have been reported . This indicates the compound’s potential as a precursor in developing new antibacterial agents.

Cytotoxicity Studies

The compound has been used to synthesize analogs for cytotoxicity studies. These studies are crucial for determining the potential of new drugs, especially in cancer therapy . The compound’s derivatives could help in identifying new cytotoxic agents against various cancer cell lines.

Drug Resistance Research

Due to the rise of drug-resistant bacteria, there is a need for new drugs with mechanisms of action different from traditional antibiotics. Compounds derived from this chemical have been explored for their ability to combat drug resistance .

Molecular Docking Studies

Molecular docking studies have been performed with derivatives of this compound to understand their interaction with key proteins in bacterial cell division . This research is essential for designing drugs that can target specific proteins and inhibit bacterial growth.

Structural Analysis via Spectroscopy

The compound has been used in studies involving NMR and IR spectroscopy to provide information about the structure of synthesized products . This is important for confirming the identity and purity of pharmaceutical compounds.

Development of Antifungal Agents

Research has indicated the potential use of this compound’s derivatives in developing antifungal agents. These agents are necessary for treating a broad array of systematic and superficial fungal infections .

Atropisomerism Studies

The compound’s derivatives have been shown to form atropisomers due to restricted rotation about certain bonds. This property is significant for understanding the dynamic behavior of molecules and can influence the biological activity of drugs .

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-10-15(2)12-17(11-14)18(22)21-9-8-20-19(21)23-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDYVBBNNMBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,5-dimethylphenyl)methanone

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